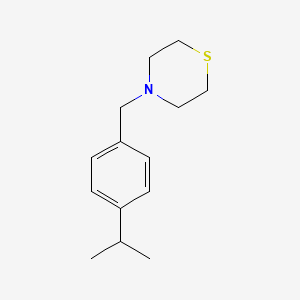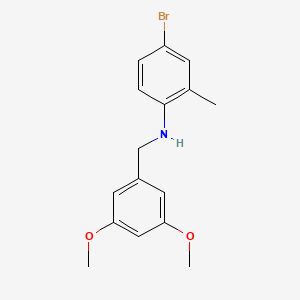![molecular formula C21H41ClN4O B5770888 1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride, commonly known as AHPC, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various research applications. AHPC belongs to the class of cationic surfactants and has been used as a membrane-active agent in lipid bilayer studies.
作用機序
AHPC acts as a membrane-active agent by disrupting the lipid bilayer structure. It has been shown to induce membrane fusion and permeabilization by interacting with the lipid headgroups and hydrophobic tails. AHPC also has the ability to penetrate cell membranes and deliver drugs to the target site.
Biochemical and Physiological Effects:
AHPC has been shown to have both biochemical and physiological effects. It has been shown to induce membrane fusion and permeabilization, which can lead to cell death. AHPC has also been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses.
実験室実験の利点と制限
AHPC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of applications in membrane studies, drug delivery, antimicrobial activity, and gene delivery. However, there are also some limitations to using AHPC in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on AHPC. Some possible areas of research include:
1. Development of new drug delivery systems using AHPC as a vehicle.
2. Investigation of the mechanism of action of AHPC in membrane fusion and permeabilization.
3. Development of new antimicrobial agents based on the structure of AHPC.
4. Investigation of the toxicity of AHPC to cells and its potential use as a therapeutic agent.
5. Investigation of the potential use of AHPC in gene therapy.
Conclusion:
In conclusion, AHPC is a synthetic compound that has been extensively studied for its membrane-active properties. It has a wide range of applications in membrane studies, drug delivery, antimicrobial activity, and gene delivery. AHPC has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for research on AHPC, and it has the potential to be used in various therapeutic applications.
合成法
AHPC can be synthesized by the reaction of 1-hexadecyl-3-methylimidazolium chloride with hydroxylamine hydrochloride in the presence of sodium hydroxide. The product is then purified by recrystallization from ethanol.
科学的研究の応用
AHPC has been extensively studied for its membrane-active properties. It has been used in various research applications such as:
1. Membrane studies: AHPC has been used as a membrane-active agent in lipid bilayer studies. It has been shown to induce membrane fusion and permeabilization.
2. Drug delivery: AHPC has been used as a drug delivery vehicle due to its ability to penetrate cell membranes and deliver drugs to the target site.
3. Antimicrobial activity: AHPC has been shown to possess antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses.
4. Gene delivery: AHPC has been used as a gene delivery vehicle due to its ability to condense DNA and penetrate cell membranes.
特性
IUPAC Name |
2-(3-hexadecylimidazol-1-ium-1-yl)-N'-hydroxyethanimidamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N4O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-18-25(20-24)19-21(22)23-26;/h17-18,20H,2-16,19H2,1H3,(H2-,22,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGPWSHZXKXNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)CC(=NO)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C/C(=N/O)/N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B5770816.png)
![1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5770817.png)
![2-{4-chloro-2-methyl-5-[(methylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5770819.png)
![4-[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5770826.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-2,4-imidazolidinedione](/img/structure/B5770840.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770849.png)
![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5770852.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5770872.png)

![N-2-biphenylyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5770886.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)